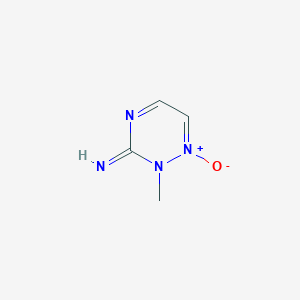
ethyl N'-(cyclohexylideneamino)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .
Comparación Con Compuestos Similares
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:
Ethyl carbamimidothioate: A simpler compound with similar reactivity but lacking the cyclohexylideneamino group.
Cyclohexylideneamine: Another related compound that shares the cyclohexylideneamino moiety but lacks the carbamimidothioate group.
N-ethylmaleimide: A compound with similar reactivity towards thiols and amines but with a different structural framework
Propiedades
Número CAS |
92734-78-6 |
|---|---|
Fórmula molecular |
C9H17N3S |
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
ethyl N'-(cyclohexylideneamino)carbamimidothioate |
InChI |
InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12) |
Clave InChI |
ZFGIUVNFGDVQOG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=NN=C1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


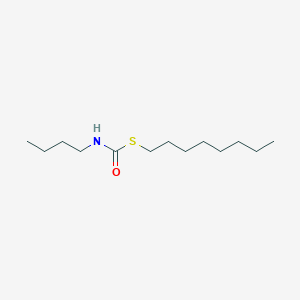
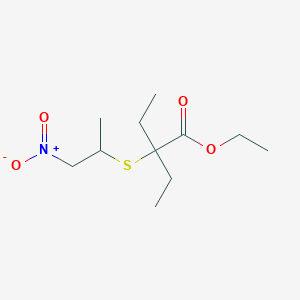
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
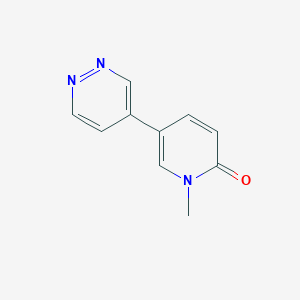
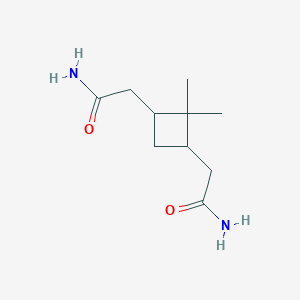
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

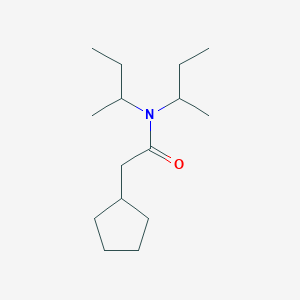
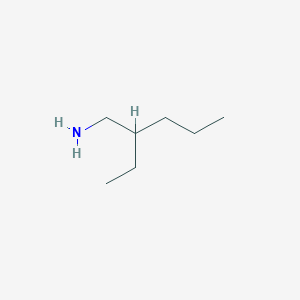

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)

